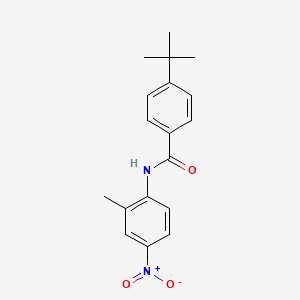

![molecular formula C26H20N2O3S B2508054 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide CAS No. 850916-49-3](/img/structure/B2508054.png)

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide

Overview

Description

The compound "2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide" is a derivative of 2-oxo-2H-1-benzopyran-3-carboxamide, which is a class of compounds known for their diverse pharmacological activities. Research has been conducted on various derivatives of this class to explore their biological activities, including anti-inflammatory, analgesic, diuretic, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives typically involves the use of carbon suboxide as a starting material, reacting with semicarbazones or thiosemicarbazones . The synthesis process aims to introduce various substituents at the N-position to generate a library of compounds with potential biological activities. The synthesis of related compounds has been reported, providing insights into the methodologies that could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives is characterized by the presence of a benzopyran ring system with a carboxamide group at the third position. The introduction of different substituents at the N-position can significantly influence the molecular interactions and stability of these compounds. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations have been used to study the intermolecular interactions and crystal packing of similar compounds, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives is influenced by the functional groups present in the molecule. The carboxamide group can participate in hydrogen bonding, which is crucial for the biological activity of these compounds. The presence of a thioether group, as in the compound of interest, may also contribute to the chemical reactivity, potentially through interactions with biological targets or involvement in redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the solubility in water and organic solvents can influence the compound's bioavailability and distribution in the body .

Relevant Case Studies

Case studies involving the biological evaluation of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives have demonstrated their potential as anti-inflammatory, analgesic, diuretic, and anticancer agents. For example, some derivatives have shown activity in carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests, indicating their anti-inflammatory potential . Additionally, certain derivatives have exhibited analgesic and diuretic activities in mice , and others have been evaluated for their antibacterial, antifungal, and anticancer activities .

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated significant antibacterial activity. This was observed in a study where related compounds were synthesized and screened for their antibacterial properties. The structures of these compounds were established based on analytical and spectral data, which included variants of the 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide structure (Mir & Mulwad, 2009).

Anticholinesterase Activity

The compound and its derivatives have been studied for their anticholinesterase activity. In one study, a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most synthesized compounds displayed significant activity toward AChE (Ghanei-Nasab et al., 2016).

Synthesis and Pharmacological Activity

Research has been conducted on the synthesis and pharmacological activity of derivatives of this compound. This includes studies on the biological activity of heterocyclic compounds synthesized using carbon suboxide, a process that resulted in a range of derivatives being created and pharmacologically assessed (Bonsignore et al., 1993).

Anti-Breast Cancer Properties

Novel analogs of the compound have been designed and synthesized, particularly targeting anti-breast cancer properties. Studies have demonstrated that certain derivatives exhibit potent cytotoxicity in breast cancer cell lines, suggesting potential for development as anti-cancer agents (Kim et al., 2017).

Potential as Antiallergic Agents

Studies on the synthesis of derivatives of this compound have demonstrated potential antiallergic activity. These studies involved the creation of novel compounds and their evaluation in various antiallergic activity assays (Nohara et al., 1985).

Development of Metal Complexes

Research has been conducted on novel organic ligands, including derivatives of this compound, for the development of metal complexes. These studies involve the synthesis and characterization of complexes with various metals, offering insights into potential applications in bioinorganic chemistry (Myannik et al., 2018).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has significant molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which is indicative of its potential as a therapeutic agent . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . It can alter the expression of specific genes involved in these pathways, thereby affecting cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name |

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O3S/c29-25(20-16-18-10-4-7-13-22(18)31-26(20)30)27-14-15-32-24-19-11-5-6-12-21(19)28-23(24)17-8-2-1-3-9-17/h1-13,16,28H,14-15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIZCSAKSFIFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)